N'-(1-adamantylmethyl)-2-sulfanylethanimidamide
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Overview
Description
N'-(1-adamantylmethyl)-2-sulfanylethanimidamide is a chemical compound with the molecular formula C13H22N2S It is known for its unique structure, which includes a tricyclo[3311(3,7)]decane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(1-adamantylmethyl)-2-sulfanylethanimidamide typically involves the reaction of tricyclo[3.3.1.1(3,7)]decane derivatives with ethanimidamide precursors. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards. Specific industrial methods are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Types of Reactions
N'-(1-adamantylmethyl)-2-sulfanylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted derivatives.
Scientific Research Applications
N'-(1-adamantylmethyl)-2-sulfanylethanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N'-(1-adamantylmethyl)-2-sulfanylethanimidamide involves its interaction with specific molecular targets and pathways. The mercapto group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biological processes and pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)ethanimidamide hydrochloride: A similar compound with a hydrochloride salt form.
Tricyclo[3.3.1.1(3,7)]decane derivatives: Compounds with similar tricyclic structures but different functional groups.
Uniqueness
N'-(1-adamantylmethyl)-2-sulfanylethanimidamide is unique due to its specific combination of a tricyclic structure and a mercapto group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
60833-81-0 |
---|---|
Molecular Formula |
C13H22N2S |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
N'-(1-adamantylmethyl)-2-sulfanylethanimidamide |
InChI |
InChI=1S/C13H22N2S/c14-12(7-16)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11,16H,1-8H2,(H2,14,15) |
InChI Key |
IMSBTGCLUSHNQN-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CN=C(CS)N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN=C(CS)N |
60833-81-0 | |
Synonyms |
WR 109342 WR-109342 |
Origin of Product |
United States |
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